molecular formula C6H10O3 B14125023 But-3-en-1-yl methyl carbonate

But-3-en-1-yl methyl carbonate

Cat. No.: B14125023
M. Wt: 130.14 g/mol
InChI Key: NCILKOFYMIBXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-en-1-yl methyl carbonate is an organic compound with the molecular formula C6H10O3 It is a carbonate ester derived from but-3-en-1-ol and methyl chloroformate

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-en-1-yl methyl carbonate can be synthesized through the reaction of but-3-en-1-ol with methyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

But-3-en-1-ol+Methyl chloroformateBut-3-en-1-yl methyl carbonate+HCl\text{But-3-en-1-ol} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} But-3-en-1-ol+Methyl chloroformate→But-3-en-1-yl methyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl methyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to but-3-en-1-ol and carbon dioxide.

    Transesterification: It can react with other alcohols to form different carbonate esters.

    Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Hydrolysis: But-3-en-1-ol and carbon dioxide.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Oxidation: Oxidized carbonates and other by-products.

Scientific Research Applications

But-3-en-1-yl methyl carbonate has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: It can be used in the preparation of polymeric materials with specific properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biotechnology: It is used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of but-3-en-1-yl methyl carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic substitution reactions where the carbonate group is replaced by a nucleophile. This reactivity is utilized in various synthetic applications to introduce carbonate functionality into target molecules.

Comparison with Similar Compounds

Similar Compounds

    But-3-en-1-yl acetate: Similar in structure but contains an acetate group instead of a carbonate group.

    But-3-en-1-yl butanoate: Contains a butanoate group, differing in ester functionality.

    But-3-en-1-yl propanoate: Another ester with a propanoate group.

Uniqueness

But-3-en-1-yl methyl carbonate is unique due to its carbonate ester functionality, which imparts different reactivity and properties compared to other esters. This makes it valuable in specific synthetic and industrial applications where carbonate esters are required.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

but-3-enyl methyl carbonate

InChI

InChI=1S/C6H10O3/c1-3-4-5-9-6(7)8-2/h3H,1,4-5H2,2H3

InChI Key

NCILKOFYMIBXGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.